2-ethyl-9-(4-methoxyphenyl)-7-(1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one
CAS No.:
Cat. No.: VC15017541
Molecular Formula: C19H16N8O2
Molecular Weight: 388.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H16N8O2 |
|---|---|
| Molecular Weight | 388.4 g/mol |
| IUPAC Name | 5-ethyl-8-(4-methoxyphenyl)-11-(1H-1,2,4-triazol-5-yl)-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one |
| Standard InChI | InChI=1S/C19H16N8O2/c1-3-14-23-19-22-13-8-9-26(18-20-10-21-24-18)17(28)15(13)16(27(19)25-14)11-4-6-12(29-2)7-5-11/h4-10H,3H2,1-2H3,(H,20,21,24) |
| Standard InChI Key | KVWBDBQVHGXFNP-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=NN2C(=C3C(=NC2=N1)C=CN(C3=O)C4=NC=NN4)C5=CC=C(C=C5)OC |
Introduction
Biological Activity and Research Findings
Though direct studies on this compound are sparse, structurally related triazolo-pyrido-pyrimidines exhibit notable pharmacological potential:
Mechanistic Insights:
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Hydrogen Bonding: Triazole and pyrimidine nitrogen atoms facilitate interactions with kinase active sites (e.g., Leu83 in CDK2) .
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Hydrophobic Interactions: Aromatic substituents (e.g., 4-methoxyphenyl) enhance binding to hydrophobic pockets in target proteins .
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Thioamide Derivatives: Thioglycoside analogs (e.g., compounds 14 and 15 in ) show enhanced binding through additional hydrogen bonds with carbonyl groups.
Toxicological Considerations
Preliminary assessments indicate:
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Cytotoxicity: Effective at sub-micromolar concentrations against cancer cells, but higher doses may affect normal cells.
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Selectivity: Optimization of substituents (e.g., ethyl vs. methyl groups) can modulate toxicity profiles .
Research Gaps and Future Directions
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Synthetic Optimization: Development of scalable methods for the compound’s synthesis, including regioselective functionalization.
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Biological Profiling: In vivo studies to evaluate pharmacokinetics, metabolism, and therapeutic efficacy.
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Structure-Activity Relationships (SAR): Systematic exploration of substituent effects on bioactivity and toxicity.
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